((3-Chlorophenyl)sulfonyl)methionine
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTVKXJQNPCTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Methionine
- Starting Materials: DL-methionine or L-methionine and 3-chlorophenylsulfonyl chloride or related sulfonylating agents.
- Reaction Conditions: Typically, sulfonyl chlorides react with methionine in aqueous or mixed solvent systems under controlled temperature (often 0–50 °C) and pH to avoid side reactions.
- Mechanism: The nucleophilic sulfur atom of methionine attacks the electrophilic sulfonyl chloride, forming the sulfonylated product.
Use of Sulfonyl Chloride Derivatives
- Sulfonyl chlorides, including 3-chlorophenylsulfonyl chloride, are commonly prepared via chlorination of the corresponding sulfonic acids or sulfonyl precursors.
- Chlorine gas or other chlorinating agents (e.g., oxalyl chloride) are used under controlled conditions to generate sulfonyl chlorides, which are then reacted with methionine or its derivatives.
Protection and Activation Strategies
Methylsulfonium Salt Formation as an Intermediate
- Methionine methylsulfonium salts are synthesized by methylation of methionine with methyl halides (e.g., methyl chloride or methyl bromide) under pressure and elevated temperature, yielding high purity intermediates.
- These intermediates can be further functionalized to introduce the 3-chlorophenylsulfonyl group.
Detailed Preparation Example from Patent Literature
A notable process for preparing methionine methylsulfonium halides (which can be adapted for sulfonylation) involves:
| Step | Description | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Suspension of DL-methionine in water | 50–55 °C, pressure vessel | - |
| 2 | Pressurization with methyl chloride or bromide | 8 hours at 12–13 atm (methyl chloride) or 3–4 atm (methyl bromide) | - |
| 3 | Cooling and removal of excess methyl halide | 15–20 °C | - |
| 4 | Activated carbon treatment and filtration | Room temperature | - |
| 5 | Evaporation and crystallization in methanol at subzero temperatures | -5 to -10 °C for 9–12 hours | 88% yield, 99.5% purity |
This process yields methionine methylsulfonium chloride or bromide with high purity, suitable for further sulfonylation steps.
Reaction Conditions and Optimization
- Temperature: Mild temperatures (0–55 °C) are preferred to minimize racemization and degradation.
- Solvent: Water or aqueous mixtures, sometimes with organic solvents like methanol for crystallization.
- Pressure: Elevated pressure (up to 12–13 atm) is used when employing gaseous methylating agents.
- Purification: Activated carbon treatment and recrystallization improve purity.
Analytical Data and Characterization
Characterization of sulfonylated methionine derivatives involves:
| Technique | Information Provided |
|---|---|
| NMR (1H, 13C) | Confirmation of sulfonylation and aromatic substitution pattern |
| Mass Spectrometry (HRMS) | Molecular weight and formula confirmation |
| Melting Point | Purity and identity check |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and purity |
| Optical Rotation | Assessment of stereochemical integrity |
For example, related sulfonyl compounds show characteristic aromatic proton signals and sulfonyl carbon shifts in NMR spectra, confirming substitution.
Research Findings and Mechanistic Insights
- The sulfonylation reaction proceeds via nucleophilic attack of the methionine sulfur on the sulfonyl chloride electrophile.
- Preservation of stereochemistry at the methionine chiral center is critical; mild conditions and appropriate solvents help prevent racemization.
- Sulfonyl chlorides can be prepared via chlorination of sulfonic acids or sulfoxides, with reagents such as chlorine gas under controlled temperature.
- Alternative synthetic routes involve the use of sulfinyl or sulfonimidoyl intermediates, but these are more complex and less direct for this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct sulfonylation | Methionine + 3-chlorophenylsulfonyl chloride | Base or buffer | 0–50 °C, aqueous | Moderate to high | Requires pH control to avoid side reactions |
| Methylsulfonium salt intermediate | Methionine + methyl chloride/bromide | Pressure vessel | 35–55 °C, 3–13 atm | Up to 88% | High purity; intermediate step |
| Sulfonyl chloride preparation | 3-chlorobenzenesulfonic acid + Cl2 | Chlorine gas | 0–10 °C | High | Requires careful handling of chlorine |
| Protection/activation strategies | Protected methionine derivatives | Lewis acids, coupling agents | Variable | Variable | Enhances selectivity |
Chemical Reactions Analysis
((3-Chlorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
((3-Chlorophenyl)sulfonyl)methionine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ((3-Chlorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in protein synthesis and metabolism, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Sulfonyl chloride coupling is a common method for sulfonamide derivatives (e.g., ), suggesting a feasible route for the target compound. However, N-alkylation steps (as in ) may reduce yields compared to simpler condensations ().
- Stability : The tetrazole derivative () exhibits thermal decomposition at 220°C, while sulfonamides (e.g., ) may show higher thermal stability due to robust sulfonyl linkages.
2.2. Physicochemical and Functional Properties
Key Observations :
- Thermal Behavior : The tetrazole derivative’s exothermic decomposition () contrasts with sulfonamides’ likely stability, highlighting the impact of nitrogen-rich backbones on reactivity.
- Applications : Sulfonamides (e.g., ) are often bioactive, while tetrazoles () serve niche roles in materials science. The target compound may bridge these domains if functionalized appropriately.
2.3. Analytical Characterization
- Spectroscopy : All compounds utilize NMR, IR, and mass spectrometry for structural validation. For example, emphasizes mass spectrometry’s role in confirming fragmentation patterns , while employs X-ray diffraction for crystal structure elucidation .
- Computational Modeling : and use Chem3D and Crystal Explorer for atomic charge analysis and Hirshfeld surfaces, respectively. These tools could predict the target compound’s intermolecular interactions (e.g., C...H or N...H bonds) .
Biological Activity
((3-Chlorophenyl)sulfonyl)methionine is a sulfonamide derivative of methionine, a sulfur-containing amino acid known for its biological significance. This compound has garnered attention due to its potential as a pharmacological agent and its role in various biological processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₄ClNO₄S₂. Its structure includes a methionine backbone with a sulfonyl group attached to a 3-chlorophenyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₄S₂ |
| Molecular Weight | 305.82 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation. Methionine derivatives are known to participate in redox reactions, acting as antioxidants by reducing oxidative damage in cells.
Role in Antioxidant Defense
Studies indicate that methionine and its derivatives, including this compound, play crucial roles in cellular antioxidant defense mechanisms. The redox cycle between methionine and methionine sulfoxide is essential for protecting cells against oxidative stress, which is implicated in various diseases such as neurodegeneration and cancer .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, it has been shown to enhance the catalytic activity of human neutrophil elastase (HNE) when present in specific peptide substrates, suggesting a role in modulating inflammatory responses .
Case Study: Antimicrobial Activity
A notable case study explored the antimicrobial properties of this compound against various bacterial strains. The compound displayed selective inhibitory effects on certain pathogens while showing minimal toxicity to human cells. This selective action highlights its potential as a therapeutic agent for treating infections without harming host tissues .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | >200 µg/mL |
| Mycobacterium abscessus | 25 µg/mL |
Clinical Implications
The biological activity of this compound suggests several clinical implications:
- Antioxidant Therapy : Due to its role in reducing oxidative stress, this compound may be beneficial in developing therapies for conditions characterized by oxidative damage.
- Antimicrobial Agent : Its selective antimicrobial properties indicate potential for use in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Inflammation Modulation : By influencing enzyme activity related to inflammation, this compound could be explored as a treatment option for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ((3-Chlorophenyl)sulfonyl)methionine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of methionine derivatives using 3-chlorophenylsulfonyl chloride. Key steps include stoichiometric control of reactants, temperature optimization (e.g., reflux in ethanol or THF), and purification via recrystallization. For example, analogous sulfonamide syntheses use nucleophilic substitution between aryl sulfonyl chlorides and amines, with reaction times of 15–60 minutes under reflux . Solvent choice (e.g., ethanol for slow evaporation) aids in obtaining high-purity crystals for structural validation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray diffraction : Resolves molecular geometry, torsion angles (e.g., S–N bond torsional angles ≈58–61°), and hydrogen-bonding networks (e.g., N–H···O interactions forming zigzag chains) .
- 1H-NMR and IR spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and proton environments .
- Mass spectrometry : Validates molecular weight (e.g., exact mass ≈407.31 g/mol for related sulfonamides) .
Q. How can researchers ensure purity and compliance with pharmacopeial standards for this compound?
- Methodological Answer : Use reference standards (e.g., USP/EP) for calibration. Techniques include HPLC with UV detection and comparison to certified materials. Recrystallization in ethanol or water removes impurities, while elemental analysis confirms stoichiometric ratios .
Advanced Research Questions
Q. What thermokinetic and decomposition properties are relevant for this compound in energetic materials research?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal exothermic decomposition pathways (e.g., onset at 200–250°C). For related 3-chlorophenyl compounds, decomposition yields radicals like 3-chlorophenyl and tetrazole fragments. Kinetic parameters (e.g., activation energy via Kissinger method) and computational tools (e.g., EXPLO5 V6.03) predict detonation velocity (~4409 m/s) and pressure (~5.4 GPa) .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Methodological Answer : Hirshfeld surface analysis identifies dominant interactions:
- C···C (8.6%), N···H (19.4%), Cl···H (12.7%) .
- Hydrogen bonds (N–H···O) and van der Waals forces stabilize layered structures. Torsional angles (e.g., 46–73° between sulfonyl and aryl rings) impact molecular conformation .
Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate binding affinity to targets like 5-HT6 and D3 receptors. Neutral antagonists (e.g., CPPQ derivatives) are optimized by modifying substituents on the sulfonyl group to enhance blood-brain barrier permeability .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-proton correlations and heteronuclear couplings. For ambiguous signals, compare to structurally analogous compounds (e.g., N-(3-chlorophenyl)sulfonamides) with known crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
